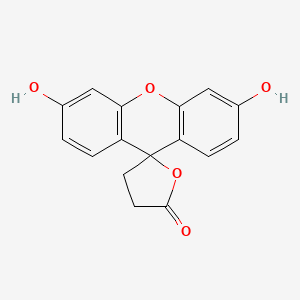
Spiro(furan-2(5H),9'-(9H)xanthen)-5-one, 3,4-dihydro-3',6'-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- is a complex organic compound known for its unique spiro structure, which involves a furan ring and a xanthene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate furan and xanthene derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 2’,7’-dichloro-3’,6’-dihydroxy-
- Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3’,6’-dimethoxy-
Uniqueness
Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- is unique due to its specific functional groups and spiro structure, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
510-51-0 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
3',6'-dihydroxyspiro[oxolane-5,9'-xanthene]-2-one |
InChI |
InChI=1S/C16H12O5/c17-9-1-3-11-13(7-9)20-14-8-10(18)2-4-12(14)16(11)6-5-15(19)21-16/h1-4,7-8,17-18H,5-6H2 |
Clé InChI |
NVCAQTQOTOXMQY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



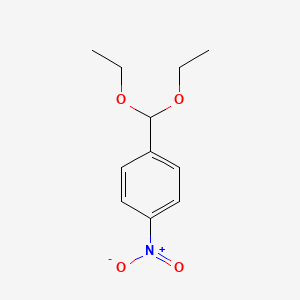
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

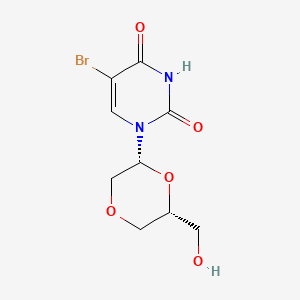
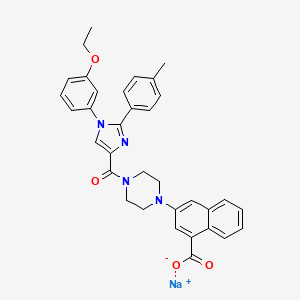
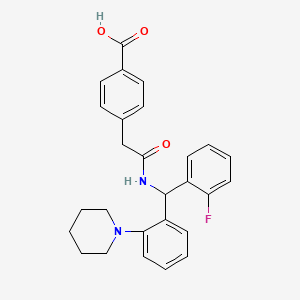
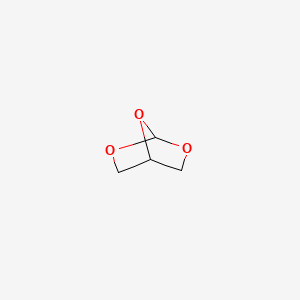
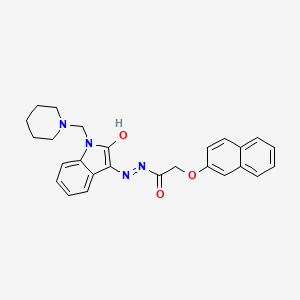
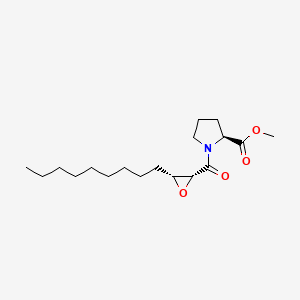

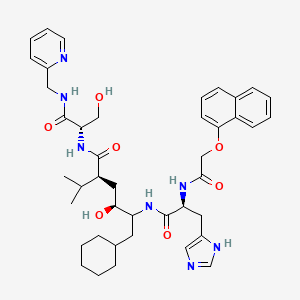
![3-Amino-2-[[1-(aminomethyl)-2-hydroxy-2-oxo-ethyl]disulfanyl]propanoic acid](/img/structure/B12789024.png)

